molecular formula C12H10ClNO2S B1351188 Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate CAS No. 61786-00-3

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

Cat. No. B1351188
CAS RN: 61786-00-3
M. Wt: 267.73 g/mol
InChI Key: XNLWONXVKLZJMC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, also referred to as ETC or 4-chloro-1,3-thiazole-4-carboxylic acid ethyl ester, is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile, and is insoluble in water. ETC is a versatile compound that has been used in a variety of scientific and medical research, including studies of its potential therapeutic effects.

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Research on related compounds, such as Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrates the application in determining crystal and molecular structures, providing insight into the conformation and stability of these molecules (Hou, Zhou, He, & Li, 2009).

Synthesis and Characterization

  • Studies on similar molecules reveal methods for synthesizing and characterizing novel compounds, such as Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, indicating their potential in developing new materials and chemicals (Lynch & Mcclenaghan, 2004).

Photophysical and Photobiological Properties

  • Research into the photophysical properties of ethyl thiazole derivatives, such as through tandem photoarylation-photoisomerization processes, highlights their potential in photobiology and materials science, offering insights into singlet oxygen activation and fluorescence properties (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Ultrasound-Assisted Synthesis

  • The use of ultrasound irradiation in synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates showcases the efficiency of modern synthesis techniques in producing these compounds quickly and with high regioselectivity, pointing to advancements in chemical manufacturing processes (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Molluscicidal and Antiviral Activities

  • Some thiazoles and thiazine derivatives have been explored for their biological activities, including their potential use in combating rabies virus and schistosomiasis, indicating the broader application of these compounds in pharmaceutical research and public health (Abdalla, Gomha, El-Aziz, & Serag, 2016).

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLWONXVKLZJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384076
Record name Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

CAS RN

61786-00-3
Record name Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl bromopyruvate (354 mg, 1.8 mmol) and 4-chlorothiobenzamide (283 g, 1.65 mmol) in EtOH (40 mL) was refluxed for 3 h. The mixture was evaporated to dryness and the resulting oil was purified by flash chromatography to give ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate as a colourless oil: 1H NMR (80 MHz, CDCl3) δ (TMS) 8.15 (s, 1H, thiazole), 7.95 (dt, Jt =2, Jd =8.5, 2H, arom), 7.42 (dt, Jt =2, Jd =8.5, 2H, arom), 4.45 (q, J=7, 2H, OCH2), 1.43 (t, J=7, 3H, OCH2CH3). Analysis calculated for C12H10ClNO2S: C 53.84; H 3.76; N 5.23; S 11.97. Found: C 53.65; H 3.77; N 5.23; S 11.51.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
283 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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